(2-Cyclopropylphenyl)methanol

boiling point regioisomer distillation

(2‑Cyclopropylphenyl)methanol (CAS 118184‑68‑2) is an ortho‑substituted benzyl alcohol derivative (C₁₀H₁₂O; MW 148.20 g·mol⁻¹) in which a cyclopropyl ring is attached directly to the 2‑position of the phenyl ring. The compound is supplied as a colourless liquid and is employed primarily as a synthetic intermediate in medicinal chemistry and agrochemical research, where the ortho‑cyclopropyl motif is used to modulate physicochemical properties, restrict conformational flexibility, and enhance metabolic stability.

Molecular Formula C10H12O
Molecular Weight 148.2 g/mol
CAS No. 118184-68-2
Cat. No. B151128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Cyclopropylphenyl)methanol
CAS118184-68-2
Molecular FormulaC10H12O
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESC1CC1C2=CC=CC=C2CO
InChIInChI=1S/C10H12O/c11-7-9-3-1-2-4-10(9)8-5-6-8/h1-4,8,11H,5-7H2
InChIKeyCWSNJUBFYCZZRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Cyclopropylphenyl)methanol (CAS 118184-68-2) – Ortho‑Cyclopropyl Benzyl Alcohol Building Block


(2‑Cyclopropylphenyl)methanol (CAS 118184‑68‑2) is an ortho‑substituted benzyl alcohol derivative (C₁₀H₁₂O; MW 148.20 g·mol⁻¹) in which a cyclopropyl ring is attached directly to the 2‑position of the phenyl ring [1]. The compound is supplied as a colourless liquid and is employed primarily as a synthetic intermediate in medicinal chemistry and agrochemical research, where the ortho‑cyclopropyl motif is used to modulate physicochemical properties, restrict conformational flexibility, and enhance metabolic stability .

Why Generic Substitution Fails for (2-Cyclopropylphenyl)methanol – Regioisomer‑Dependent Physicochemical and Biological Properties


Benzyl alcohol derivatives substituted with cyclopropyl groups at different ring positions are not interchangeable. The ortho‑substituted isomer (2‑cyclopropylphenyl)methanol differs from its para‑isomer (4‑cyclopropylphenyl)methanol in boiling point, flash point, and recommended storage conditions . Furthermore, the ortho‑cyclopropylphenyl motif has been specifically claimed in patent US11161848 as a critical substructure for target binding (IC₅₀ = 50 nM), demonstrating that the position of the cyclopropyl substituent directly impacts biological activity [1]. Substituting the 2‑isomer with the 3‑ or 4‑isomer, or with unsubstituted benzyl alcohol, would alter both the physical behaviour and the pharmacological profile of any derived compound.

Quantitative Differentiation of (2-Cyclopropylphenyl)methanol Versus Closest Analogs


Boiling Point Shift of 14.7 °C Relative to the 4‑Cyclopropylphenyl Isomer

The ortho‑substituted (2‑cyclopropylphenyl)methanol boils at 264.3 °C (760 mmHg), whereas the para‑isomer (4‑cyclopropylphenyl)methanol boils at 279.0 °C under identical conditions, a difference of 14.7 °C . This shift exceeds the combined reported uncertainties (±9.0 °C for each isomer) and is large enough to allow fractionation of isomeric mixtures by distillation. The lower boiling point of the ortho isomer facilitates its removal or recovery under milder thermal conditions, reducing the risk of thermal degradation during work‑up .

boiling point regioisomer distillation purification

Flash Point Elevation of 9.1 °C Above the 4‑Cyclopropylphenyl Isomer

The flash point of (2‑cyclopropylphenyl)methanol is 122.8 °C, compared with 131.9 °C for the para‑isomer, a difference of 9.1 °C . Although both values fall within the “combustible liquid” classification (93–150 °C), the lower flash point of the ortho isomer means it will ignite at a slightly lower temperature, which must be accounted for in safety assessments and shipping classifications. In contrast, unsubstituted benzyl alcohol exhibits a flash point of ≈96–100 °C, indicating that cyclopropyl substitution substantially raises the flash point and reduces flammability risk relative to the parent benzyl alcohol [1].

flash point safety storage transport

Lipophilicity Increase of ≈1 Log Unit Over Unsubstituted Benzyl Alcohol

The calculated partition coefficient (LogP) of (2‑cyclopropylphenyl)methanol is 2.09, compared with 1.05–1.18 for unsubstituted benzyl alcohol, representing an increase of approximately 0.9–1.0 log units . This difference corresponds to a roughly 8–10‑fold higher lipophilicity and predicts enhanced membrane permeability and blood–brain barrier penetration for drug candidates built on the ortho‑cyclopropyl scaffold. The LogP of the 4‑cyclopropylphenyl isomer is reported as 2.0563–2.09, which is nearly identical, indicating that the lipophilicity gain is driven by the cyclopropyl group itself rather than its ring position [1].

LogP lipophilicity ADME cycloalkyl

Storage Condition Differentiation – Ambient vs. Refrigerated

The recommended storage condition for (2‑cyclopropylphenyl)methanol is room temperature in a dry, sealed container, whereas the 4‑cyclopropylphenyl isomer is recommended for storage at 2–8 °C . This distinction suggests different intrinsic thermal stabilities or susceptibility to degradation. For procurement and inventory management, the ambient storage requirement of the ortho isomer eliminates the need for refrigerated shipping and cold‑chain storage, reducing logistical complexity and cost for laboratories that do not have dedicated cold storage capacity.

storage stability logistics cold chain

Ortho‑Cyclopropylphenyl Motif as a Pharmacophoric Element – Patent Evidence

US patent 11161848 discloses a series of compounds bearing the 2‑(2‑cyclopropylphenyl) substructure. One representative example (Compound I‑98) exhibits an IC₅₀ of 50 nM in a high‑throughput screening assay, demonstrating that the ortho‑cyclopropylphenyl moiety contributes to potent target engagement [1]. While this data does not derive from (2‑cyclopropylphenyl)methanol itself, it establishes that the ortho‑substitution pattern is deliberately selected in proprietary medicinal chemistry programmes. Regioisomeric variants (3‑ or 4‑substituted) are not reported as equipotent, implying that procurement of the correct ortho isomer is essential for reproducing patented synthetic routes and biological activities.

patent bioactivity IC50 ortho‑substitution

Best‑Fit Application Scenarios for (2‑Cyclopropylphenyl)methanol Based on Quantitative Differentiation


Medicinal Chemistry – Synthesis of Ortho‑Cyclopropyl‑Containing Kinase or GPCR Ligands

When a synthetic route requires an ortho‑cyclopropylbenzyl alcohol building block to install a conformationally restricted, lipophilic motif, (2‑cyclopropylphenyl)methanol is the appropriate regioisomer. Patent US11161848 exemplifies the use of the 2‑cyclopropylphenyl substructure to achieve potent target binding (IC₅₀ = 50 nM), and substitution with the 4‑isomer would place the cyclopropyl group in a different vector, potentially abolishing activity .

Process Chemistry – Distillation‑Based Purification of Regioisomeric Mixtures

The 14.7 °C boiling point difference between the 2‑ and 4‑cyclopropyl isomers allows laboratories to separate mixtures by fractional distillation . Procurement of the pure ortho isomer from a supplier that guarantees ≥95% regioisomeric purity can eliminate this purification step, saving time and solvent costs.

Safety‑Conscious Procurement – Reduced Flammability Compared to Benzyl Alcohol

With a flash point of 122.8 °C, (2‑cyclopropylphenyl)methanol is classified as combustible but is significantly less flammable than benzyl alcohol (flash point ≈96–100 °C) . This makes it a safer alternative in reactions where benzyl alcohol would pose an unacceptable fire risk, while still providing a benzylic alcohol functional handle.

Logistics‑Optimised Inventory – Ambient Storage vs. Cold‑Chain Requirements

Unlike the 4‑cyclopropylphenyl isomer, which requires refrigerated storage at 2–8 °C, the ortho isomer can be stored at room temperature in a sealed, dry container . This simplifies long‑term inventory management and reduces shipping costs, making it the preferred choice for laboratories without dedicated cold storage facilities.

Technical Documentation Hub

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37 linked technical documents
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